molecular formula C22H19ClFNO2S B11163144 4-(4-Chlorophenyl)-1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-piperidinol

4-(4-Chlorophenyl)-1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-piperidinol

Cat. No.: B11163144
M. Wt: 415.9 g/mol
InChI Key: QPKNUYAOXAHYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-piperidinol is a complex organic compound that features a piperidinol core substituted with chlorophenyl and fluorophenyl thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-piperidinol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidinol Core: The piperidinol core can be synthesized through the reduction of the corresponding piperidone using a reducing agent such as sodium borohydride.

    Substitution with Chlorophenyl and Fluorophenyl Thienyl Groups: The chlorophenyl and fluorophenyl thienyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride and solvents such as dimethylformamide to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-piperidinol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: The compound is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-piperidinol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-piperidinol: A simpler analog with similar structural features but lacking the fluorophenyl thienyl group.

    4-(4-Fluorophenyl)-4-piperidinol: Another analog with the fluorophenyl group but without the chlorophenyl thienyl group.

Uniqueness

4-(4-Chlorophenyl)-1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-piperidinol is unique due to the presence of both chlorophenyl and fluorophenyl thienyl groups, which confer distinct electronic and steric properties. These features enhance its potential for specific interactions with biological targets and its utility in various applications.

Properties

Molecular Formula

C22H19ClFNO2S

Molecular Weight

415.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[5-(4-fluorophenyl)thiophen-2-yl]methanone

InChI

InChI=1S/C22H19ClFNO2S/c23-17-5-3-16(4-6-17)22(27)11-13-25(14-12-22)21(26)20-10-9-19(28-20)15-1-7-18(24)8-2-15/h1-10,27H,11-14H2

InChI Key

QPKNUYAOXAHYMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.